molecular formula C21H23NO4 B12059736 Fmoc-Ile-OH-13C6,15N

Fmoc-Ile-OH-13C6,15N

Cat. No.: B12059736
M. Wt: 360.36 g/mol
InChI Key: QXVFEIPAZSXRGM-HJECYYBSSA-N
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Description

Fmoc-Ile-OH-13C6,15N: is a labeled derivative of isoleucine, specifically N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-13C6,15N. This compound is characterized by the incorporation of stable isotopes carbon-13 and nitrogen-15, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ile-OH-13C6,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the isoleucine structure. The process typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compounds. The use of advanced technologies and equipment helps in maintaining the quality and isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ile-OH-13C6,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Fmoc-Ile-OH-13C6,15N involves its incorporation into peptides and proteins. The stable isotopes carbon-13 and nitrogen-15 do not alter the chemical properties of the compound but provide a means to trace and study its behavior in various systems. The molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: Fmoc-Ile-OH-13C6,15N is unique due to its specific labeling with both carbon-13 and nitrogen-15, making it particularly useful for detailed NMR studies and metabolic tracing. Its structure and labeling provide distinct advantages in various research applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

360.36 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1

InChI Key

QXVFEIPAZSXRGM-HJECYYBSSA-N

Isomeric SMILES

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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